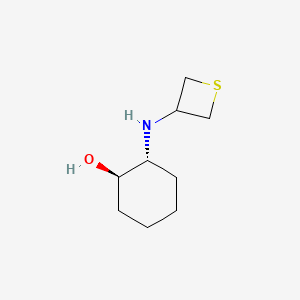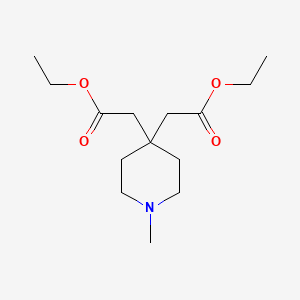
6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is a chemical compound belonging to the class of benzothiopyran derivatives This compound is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and a benzothiopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the formation of the benzothiopyran ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiol compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzothiopyran ring through a fluorination reaction. This can be accomplished using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated benzothiopyran derivative with chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
Industrial production of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid derivative.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and sulfonic acids.
Substitution: Sulfonamide derivatives, sulfonate esters, and thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-oxaranyl
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group within the benzothiopyran ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8ClFO4S2 |
|---|---|
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClFO4S2/c10-17(14,15)9-3-4-16(12,13)8-2-1-6(11)5-7(8)9/h1-2,5,9H,3-4H2 |
InChI-Schlüssel |
VKEDCFUKEUZFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=C(C1S(=O)(=O)Cl)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)


![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)





![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)



